(S)-Oleuropeic acid

Description

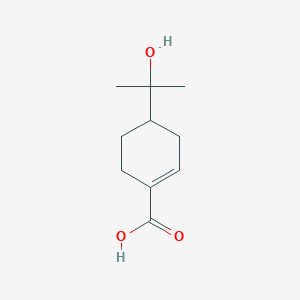

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3,8,13H,4-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYWJELXORKNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Oleuropeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5027-76-9 | |

| Record name | (S)-Oleuropeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 165 °C | |

| Record name | (S)-Oleuropeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of Oleuropeic Acid

Geographical and Botanical Distribution in Plant Genera and Species

Oleuropeic acid and its derivatives are notable for their presence in a diverse range of plant families. This monoterpenoid is a significant component of the chemical profile of several economically and ecologically important plant species.

Derivatives of oleuropeic acid, particularly oleuropeyl glucose esters, are widespread within the large and diverse genus Eucalyptus. nih.gov Research has identified these compounds in numerous species across different subgenera, indicating a broad distribution within this genus. For instance, studies have isolated and characterized various oleuropeyl glucose esters from the leaf extracts of multiple Eucalyptus species, including Eucalyptus cypellocarpa, E. froggattii, E. polybractea, and E. globulus. researchgate.netnih.gov The presence of these compounds is not only widespread at the inter-specific level but also consistent within a species, as demonstrated by the quantification of cuniloside (B2890009) B and froggattiside A in two different populations of Eucalyptus polybractea. researchgate.net

The concentration and specific types of oleuropeyl glucose esters can show taxonomic patterns. For example, species within the subgenus Symphyomyrtus are often dominated by these esters. researchgate.net While some esters like cuniloside B have been found in all 28 examined eucalypt species, others such as cypellocarpin C are present in most but not all of them. researchgate.net The consistent and widespread occurrence of these compounds suggests they may have important physiological or ecological roles within the genus. researchgate.net

Table 1: Occurrence of Oleuropeic Acid Derivatives in Select Eucalyptus Species

| Species | Compound(s) | Reference |

| Eucalyptus cypellocarpa | Cypellocarpins A-C | researchgate.net |

| Eucalyptus froggattii | Cuniloside B, Froggattiside A | nih.gov |

| Eucalyptus polybractea | Cuniloside B, Froggattiside A | nih.govresearchgate.net |

| Eucalyptus globulus | Cuniloside B, Froggattiside A | nih.gov |

| Eucalyptus maideni | Eucalmaidins A-E | researchgate.net |

Oleuropeic acid is intrinsically linked to the olive tree (Olea europaea), a species of significant agricultural and economic importance, particularly in the Mediterranean region. researchgate.netnih.gov The compound is a hydrolysis product of oleuropein (B1677263), a major phenolic compound and secoiridoid found in olives. researchgate.net Oleuropein is present in various parts of the olive tree, including the leaves, fruit, and olive oil. researchgate.netresearchgate.net The concentration of these related compounds varies significantly between different tissues of the plant. nih.gov Olive leaves, for instance, contain a significantly higher concentration of oleuropein compared to olive oil. researchgate.net The chemical composition of olive products, and by extension the potential for oleuropeic acid derivation, is influenced by factors such as geographic origin, cultivation methods, and the ripening stage of the fruit. nih.govnih.gov

Beyond the well-documented presence in Eucalyptus and Olea, oleuropeic acid and its derivatives have been identified in other plant genera. One such example is Abies chensiensis, commonly known as the Shensi fir. nih.gov This fir species is native to parts of China and India. wikipedia.orgconifers.org Chemical analysis of the bark from the branches of Abies chensiensis has led to the isolation of various compounds, though the specific context of oleuropeic acid itself in this species requires further detailed investigation. The identification in such a distinct plant family highlights the broader distribution of this monoterpenoid in the plant kingdom.

Localization within Plant Tissues and Specialized Secretory Structures

The distribution of oleuropeic acid derivatives is not uniform throughout the plant; these compounds are often localized to specific tissues and specialized structures, which may be indicative of their function.

A significant finding in the study of Eucalyptus is the localization of oleuropeyl glucose esters within the foliar secretory cavities, which are also known for storing essential oils. nih.govnih.gov Research has demonstrated that these non-volatile esters are specifically sequestered in the lumen of these cavities. nih.govresearchgate.net This localization has been observed across various Eucalyptus species, suggesting it is a common trait. nih.gov The co-localization with essential oils within these specialized structures points towards a potential role in the plant's defense mechanisms or in the biosynthesis and mobilization of essential oils. researchgate.netresearchgate.net The ability to isolate these secretory cavities provides a valuable tool for studying the biosynthesis and function of these compounds in planta. nih.gov

Variations in Content Across Plant Organs and Developmental Stages

The concentration of secondary metabolites like oleuropeic acid and its precursors can vary significantly depending on the plant organ and its developmental stage. In Olea europaea, the amount of oleuropein, the parent compound of oleuropeic acid, changes dramatically during fruit ripening. nih.gov As olives ripen and darken, oleuropein content is almost completely degraded. nih.gov

In Eucalyptus, while oleuropeyl glucose esters are commonly isolated from bulk leaf extracts, they have also been found in fruit capsules. nih.gov The content of various chemical constituents, including essential oils which are co-localized with oleuropeic acid derivatives, is known to differ between various plant parts such as stems, leaves, flowers, and fruits. nih.gov The chemical composition of plants is dynamic, influenced by both the specific organ and the plant's stage of development, reflecting the changing physiological needs and environmental interactions of the plant. mdpi.comashs.orgnih.gov

Biosynthesis and Metabolic Pathways of Oleuropeic Acid

Precursor Identification and Biogenetic Origin

The foundational steps in the biosynthesis of oleuropeic acid involve the identification of its primary precursors, which are derived from the broader class of monoterpenoids.

The biosynthesis of oleuropeic acid originates from the monoterpenoid precursor, α-terpineol. Research has demonstrated that α-terpineol serves as a substrate for biotransformation into 4R-oleuropeic acid nih.govresearchgate.net. This conversion highlights the central role of common plant monoterpenes as the starting point for the generation of more complex molecules like oleuropeic acid nih.gov. The metabolic pathway begins with the modification of the α-terpineol structure through enzymatic reactions.

Enzymatic Transformations and Key Intermediates

The conversion of α-terpineol to oleuropeic acid is not a single-step process but involves a cascade of enzymatic transformations that produce key intermediate compounds. These reactions are highly specific and are catalyzed by distinct classes of enzymes.

A critical step in the biosynthetic pathway is the hydroxylation of the precursor molecule. In the conversion of α-terpineol, 7-hydroxy-α-terpineol has been identified as a key oxidative intermediate nih.govresearchgate.net. This hydroxylation event is a precursor to further oxidation, which ultimately leads to the formation of the carboxylic acid group characteristic of oleuropeic acid. The identification of 7-hydroxy-α-terpineol was achieved by analyzing the biotransformation process at shortened fermentation times, confirming its role as an intermediate in the pathway to oleuropeic acid nih.gov.

The enzymatic machinery responsible for the hydroxylation and subsequent oxidation of α-terpineol involves Cytochrome P450 (CYP) enzymes nih.gov. These heme-containing monooxygenases are well-known for their function in catalyzing the oxidation of a wide variety of organic substances researchgate.netnih.govresearchgate.netmdpi.commdpi.comwikipedia.org. In the biosynthesis of oleuropeic acid, Cytochrome P450 enzymes facilitate the regio- and stereo-selective hydroxylation of the α-terpineol backbone nih.govnih.gov. Studies have confirmed that these enzymes catalyze the biotransformation of α-terpineol into its hydroxylated intermediates, a crucial step toward the formation of oleuropeic acid nih.gov. The broad involvement of P450s in the metabolism of terpenes underscores their importance in the diversification of plant secondary metabolites mdpi.comnih.govnih.gov.

Following the initial hydroxylation by Cytochrome P450 enzymes, subsequent oxidation steps are catalyzed by dehydrogenases. Specifically, NAD+-specific dehydrogenase activities are implicated in the conversion pathways leading to oleuropeic acid nih.gov. Research using cell-free extracts from Pseudomonas incognita has shown that NAD+-specific dehydrogenases convert intermediates like oleuropyl alcohol into their corresponding carboxylic acids, such as oleuropeic acid nih.gov. Nicotinamide adenine dinucleotide (NAD+) acts as a crucial cofactor in these redox reactions, accepting a hydride ion from the substrate to form NADH nih.govnih.govnih.gov. This dehydrogenase-mediated oxidation is a fundamental step in forming the carboxyl group of oleuropeic acid.

Biosynthetic Interconnections with Other Plant Specialized Metabolites (e.g., Secoiridoids)

The biosynthetic pathway of oleuropeic acid is intricately linked with the formation of other significant plant-specialized metabolites, particularly secoiridoids. Secoiridoids, such as oleuropein (B1677263), are a major class of compounds found in the Oleaceae family and share a common biosynthetic origin with oleuropeic acid from monoterpene precursors jst.go.jpnih.govscielo.bruniversiteitleiden.nlnih.gov. The iridoid pathway, which gives rise to secoiridoids, initiates from geranyl pyrophosphate, the same precursor pool for monoterpenes like α-terpineol nih.govuniversiteitleiden.nl. The enzymatic steps, including those catalyzed by iridoid synthase and various cytochrome P450s, that form the iridoid scaffold are precursors to the more complex secoiridoids mdpi.comnih.gov. Therefore, the biosynthesis of oleuropeic acid can be seen as a branch of the larger metabolic network that produces a diverse array of bioactive monoterpenoids and secoiridoids in plants.

Biotransformation by Microorganisms and Insects

Oleuropeic acid, a monoterpenoid, is a subject of interest in various biotransformation studies. Its biosynthesis and degradation are mediated by a range of organisms, including microorganisms and insects, which utilize specific metabolic pathways to transform this and related compounds.

Microbial Fermentation by Fungi (e.g., Alternaria alternata)

The fungus Alternaria alternata has been identified as a key microorganism capable of biotransforming monoterpenes into valuable compounds, including oleuropeic acid. Research has demonstrated that through fermentation, A. alternata can convert α-terpineol into 4R-oleuropeic acid. nih.govrsc.org This biotransformation is significant as it presents a potential route for the mass production of 4R-oleuropeic acid. nih.gov

The metabolic process involves an oxidation reaction facilitated by the fungus. nih.gov Studies have shown that the fermentation of α-terpineol with A. alternata yields two primary oxidative products: 4R-oleuropeic acid and (1S,2R,4R)-p-menthane-1,2,8-triol. nih.govnih.gov The reaction is catalyzed by cytochrome P450 enzymes present in the fungus. nih.govrsc.orgnih.gov By adjusting the fermentation duration, researchers have been able to isolate an oxidative intermediate, 7-hydroxy-α-terpineol, confirming the proposed metabolic pathway. nih.govrsc.org

In a typical fermentation process, the concentration of 4R-oleuropeic acid gradually increases, reaching its peak after approximately nine days. nih.gov This biotransformation highlights the capability of Alternaria species to perform remarkable alterations of secondary metabolites, largely due to their cytochrome P450 monooxygenase systems that facilitate oxidation reactions. nih.gov

| Substrate | Microorganism | Key Products | Intermediate | Enzyme System | Max. Conversion Ratio (%) |

| α-Terpineol | Alternaria alternata | 4R-oleuropeic acid, (1S,2R,4R)-p-menthane-1,2,8-triol | 7-Hydroxy-α-terpineol | Cytochrome P450 | 44.9 ± 2.4 |

Metabolism by Bacteria (e.g., Pseudomonas incognita)

The bacterium Pseudomonas incognita is known for its versatile metabolism, including its ability to degrade monoterpenes like α-terpineol. nih.govresearchgate.net The degradation of α-terpineol by this bacterium results in the formation of several acidic and neutral metabolites, one of which is oleuropeic acid. nih.govresearchgate.net

Studies involving cell-free extracts from P. incognita adapted to α-terpineol have demonstrated the conversion of α-terpineol to oleuropeic acid in the presence of NADH. nih.govresearchgate.net This indicates a specific enzymatic pathway for this transformation. The bacterium appears to degrade α-terpineol through at least three different routes. One of these primary pathways proceeds via the formation of oleuropeic acid. nih.govresearchgate.net

The range of metabolites produced by P. incognita from α-terpineol is extensive. Besides oleuropeic acid, other identified acidic metabolites include β-isopropyl pimelic acid, 8-hydroxycumic acid, and cumic acid. nih.govresearchgate.net This metabolic diversity underscores the complex enzymatic machinery within Pseudomonas species for the catabolism of various organic compounds. nih.govescholarship.org

| Substrate | Microorganism | Key Acidic Metabolites | Proposed Pathway | Cofactor |

| α-Terpineol | Pseudomonas incognita | Oleuropeic acid, β-isopropyl pimelic acid, 8-hydroxycumic acid, cumic acid | Degradation via oleuropeic acid | NADH |

Degradation in Insect Larvae (e.g., Common Cutworms)

Insect larvae, such as the common cutworm (Spodoptera litura), have been reported to metabolize plant-derived monoterpenes. nih.govrsc.org It has been observed that α-terpineol is oxidized to 4R-oleuropeic acid by the larvae of this insect. nih.govresearchgate.net This metabolic capability is linked to the insect's digestive system and its P450 enzyme system, which is analogous to the enzymatic system found in microorganisms like Alternaria alternata. nih.gov

The biotransformation of α-terpineol to oleuropeic acid in common cutworms is a notable example of how insects process secondary metabolites from their plant hosts. The ability of Spodoptera larvae to perform such oxidative depolymerization is a subject of ongoing research, highlighting the complex interactions between insects and plant chemistry. nih.gov

| Substrate | Insect Larva | Metabolite | Proposed Enzyme System |

| α-Terpineol | Common Cutworm (Spodoptera litura) | 4R-oleuropeic acid | P450 enzyme system |

Derivatives and Structural Elucidation of Oleuropeic Acid Congeners

Glycosidic Derivatives of Oleuropeic Acid

Glycosylation, the attachment of sugar molecules, is a common modification of oleuropeic acid, leading to the formation of glycosides. These modifications can occur at various hydroxyl or carboxyl groups on the oleuropeic acid structure.

Glucose Esters (e.g., Oleuropeic acid 8-O-glucoside, Cypellocarpins A-C)

One significant class of glycosidic derivatives involves the esterification of glucose with oleuropeic acid. Oleuropeic acid 8-O-glucoside is an example where a glucose unit is attached via an ester linkage. Another notable group of glucose esters are the Cypellocarpins, such as Cypellocarpin A (PubChem CID: 10696653), Cypellocarpin B (PubChem CID: 10506563), and Cypellocarpin C (PubChem CID: 10625791) nih.govnih.govbidd.groupnih.gov. These compounds, isolated from sources like Eucalyptus species, are characterized by an oleuropeic acid core esterified with a glucose molecule, which is further linked to a phenolic moiety nih.govnih.govnih.gov. For instance, Cypellocarpin C features an oleuropeic acid subunit esterified with a glucose unit, which is then attached to a chromenone structure nih.gov.

Conjugation with Phenolic Moieties (e.g., Gallic Acid, Noreugenin, Chromenone, Quercetin, Kaempferol)

Oleuropeic acid and its glycosidic derivatives can also form conjugates with various phenolic compounds through ester or ether linkages. This conjugation significantly expands the structural diversity and potential bioactivity of these molecules. Examples of phenolic moieties found conjugated with oleuropeic acid derivatives include Gallic Acid (PubChem CID: 370), Noreugenin (PubChem CID: 5375252), Chromenone (PubChem CID: 10286), Quercetin (PubChem CID: 5280343), and Kaempferol (PubChem CID: 5280863) nih.govnih.govnih.govwikipedia.orgflybase.orgwikipedia.orgguidetopharmacology.orgontosight.aifishersci.benih.govbohrium.comnih.govresearchgate.netnih.govresearchgate.netmpg.deresearchgate.netuni.lubidd.groupnih.govnih.gov. These conjugations can involve the carboxyl group of oleuropeic acid or hydroxyl groups on the sugar moiety in glycosidic derivatives, forming esters, or they can involve ether linkages to hydroxyl groups on the phenolic compounds. For example, Cypellocarpin C is a conjugate of oleuropeic acid, glucose, and a chromenone derivative nih.gov.

Stereochemical Characterization of Oleuropeic Acid and its Derivatives

The stereochemistry of oleuropeic acid and its derivatives plays a critical role in their biological interactions and physical properties. Oleuropeic acid itself has chiral centers, and the configuration at these centers, particularly at the carbon bearing the hydroxylisopropyl group and the double bond, contributes to its specific spatial arrangement. Derivatives, especially those involving glycosidic linkages, introduce additional chiral centers on the sugar units. The stereochemical characterization of these compounds is typically achieved through a combination of spectroscopic methods, including NMR spectroscopy (analysis of coupling constants and NOESY correlations), and potentially techniques like X-ray crystallography when suitable crystals can be obtained . For instance, X-ray crystallography has been used to resolve the absolute configuration of the oleuropeic acid subunit in certain derivatives .

Spectroscopic and Chemical Methodologies for Structure Elucidation

The structural elucidation of oleuropeic acid and its derivatives relies heavily on spectroscopic techniques, complemented by chemical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

NMR spectroscopy is a primary tool for determining the structure of oleuropeic acid congeners. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques are employed acs.orgresearchgate.netresearchgate.net. ¹H NMR provides information about the types of protons and their chemical environments, as well as coupling patterns that reveal connectivity. ¹³C NMR helps in identifying different carbon atoms and their hybridization states. 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide crucial information about proton-proton and proton-carbon connectivities, as well as spatial relationships between atoms researchgate.net. These techniques are essential for piecing together the complete structure of complex glycosidic and conjugated derivatives acs.org.

Chemical Degradation and Hydrolysis Reactions

Chemical degradation and hydrolysis are fundamental techniques used to break down complex natural products into simpler, identifiable units, aiding in the structural determination of the parent compound and its derivatives. Acidic and alkaline hydrolysis have been employed in the study of oleuropeic acid derivatives.

For instance, acid hydrolysis of certain oleuropeic acid derivatives has been shown to yield oleuropeic acid itself, which can then be confirmed by techniques like HRMS analysis. researchgate.net Acid-catalyzed degradation with phloroglucinol (B13840) has also been used in the structural elucidation of proanthocyanidin (B93508) trimers. acs.org

Hydrolysis reactions, including enzymatic and acidic methods, play a significant role in the study of oleuropeic acid glycosides. Enzymatic hydrolysis of eucalmaidin E, an oleuropeic acid derivative, yielded (+)-oleuropeic acid and eucalmaidin A. researchtrends.net Acidic hydrolysis of oleuropein (B1677263), a related secoiridoid glycoside, has been observed to produce hydroxytyrosol (B1673988) and elenolic acid, particularly under prolonged acidic conditions. researchgate.net This hydrolysis can occur due to the acidic pH of the surrounding medium. researchgate.net The rate of chemical hydrolysis of oleuropein is slower at pH 4.0 and 6.0 compared to faster rates observed at pH values below 3.0. researchgate.net

Studies on microbial biotransformation have also shed light on the degradation pathways involving oleuropeic acid. For example, the biotransformation of α-terpineol by Alternaria alternata can produce 4R-oleuropeic acid through an oxidative process, potentially via an intermediate like 7-hydroxy-α-terpineol. nih.govrsc.org

Optical Rotation Measurements

Optical rotation is a physical property that provides information about the stereochemistry of chiral compounds. Measurements of optical rotation are routinely used in the structural characterization of natural products, including oleuropeic acid and its derivatives.

The optical rotation of oleuropeic acid has been reported. For example, oleuropeic acid obtained from the acid hydrolysis of a derivative from Eucalyptus maideni exhibited an optical rotation of []D 20 +68 (CHCl3). researchgate.net This value was compared to the reported literature value for oleuropeic acid methyl ester, []D 20 +42.5 (CHCl3), to help confirm the absolute stereochemistry at a specific carbon center (C-4''). researchgate.net

Optical rotation measurements are typically performed using polarimeters. rsc.orgacs.orgresearchgate.net These measurements, along with other spectroscopic data, contribute to the complete structural elucidation and confirmation of the stereochemistry of oleuropeic acid congeners. acs.org

Different oleuropeic acid derivatives can exhibit varying optical rotations, which can be indicative of structural differences, particularly in their stereochemical configurations. For instance, cuniloside (B2890009) A and cuniloside B, which are glucose esters with two molecules of oleuropeic acid, differ in their optical rotation at two carbon atoms. researchtrends.net The absolute configuration of the oleuropeic acid group in eucaglobulin has been determined to be R. researchtrends.net

Molecular and Cellular Mechanisms of Biological Activity in Vitro and Animal Models

Antioxidant and Radical Scavenging Mechanisms

Oleuropeic acid and its derivatives have demonstrated antioxidant activity in various in vitro models. chemfaces.comacs.orgfigshare.comsci-hub.seresearchgate.net This activity can involve direct free radical scavenging. chemfaces.comnih.gov For instance, some compounds isolated from olive tree wood, including oleuropeic acid derivatives, displayed antioxidative effects against the DPPH free radical. chemfaces.com Similarly, oleuropeic acid-derived phenolic glycosides from guava leaves exhibited potent reactive oxygen species (ROS)-scavenging activity in LPS-stimulated RAW 264.7 macrophage cells. acs.orgfigshare.comsci-hub.se

Modulation of Oxidative Stress Pathways (e.g., Nrf2 signaling pathway activation)

Beyond direct radical scavenging, oleuropeic acid derivatives can modulate cellular antioxidant defense systems. Studies have shown that certain oleuropeic acid-derived phenolic glycosides can significantly increase the expression levels of nuclear factor-erythroid 2-related factor 2 (Nrf2), NAD(P)H quinone dehydrogenase 1 (NQO1), and the glutamate-cysteine ligase catalytic subunit (GCLC) in cells. acs.orgfigshare.comsci-hub.se This suggests that these compounds may exert their antioxidant effects, at least in part, by activating the Nrf2 signaling pathway, which is a key regulator of the cellular response to oxidative stress. acs.orgfigshare.comsci-hub.senih.govresearchgate.net Activation of Nrf2 can lead to the upregulation of various antioxidant enzymes and proteins, enhancing the cell's capacity to neutralize reactive species and protect against oxidative damage. nih.gov

Anti-inflammatory Actions

Some derivatives of oleuropeic acid have shown anti-inflammatory properties in in vitro and animal models. chemfaces.comresearchgate.netnih.gov For example, Globulusin A, a glucose ester of oleuropeic acid and gallic acid found in Eucalyptus globulus, has been shown to suppress in vitro inflammatory cytokine production, specifically TNF-α and IL-1β, in THP-1 cells. researchtrends.net While the direct anti-inflammatory mechanisms of oleuropeic acid itself are still being investigated, studies on related compounds like oleuropein (B1677263) suggest potential mechanisms such as the inhibition of pro-inflammatory mediators and modulation of inflammatory pathways. nih.govmdpi.comnih.gov

Anticancer and Antitumor-Promoting Effects

Oleuropeic acid and its derivatives have demonstrated potential in inhibiting cancer development and progression in both in vitro and in vivo models. chemfaces.comfigshare.comnih.gov

In Vitro Carcinogenesis Suppression

Certain oleuropeic acid derivatives have shown the ability to suppress carcinogenesis in vitro. Cypellocarpins, phenol (B47542) glycosides esterified with oleuropeic acid isolated from Eucalyptus cypellocarpa, have been found to suppress two-step carcinogenesis induced by TPA in mouse skin cells in vitro. researchgate.netresearchtrends.netacs.orgresearchgate.net Cypellocarpine C, in particular, has shown potent antitumor-promoting activity in vitro. researchgate.netresearchtrends.net These findings suggest that oleuropeic acid derivatives may interfere with the early stages of cancer development.

In Vivo Tumor Inhibition Models

Studies using animal models have also provided evidence for the antitumor effects of oleuropeic acid derivatives. Cypellocarpins A, B, and C, along with a related glucoside, suppressed in vivo two-stage carcinogenesis induced with nitric oxide and TPA on mouse skin. researchgate.netchemfaces.comacs.orgnih.gov Eucalyptus camaldulensis leaf extract, which contains oleuropeic acid derivatives, significantly reduced the number of tumors per animal and the incidence of tumors in a skin cancer model induced by DMBA in mice. researchgate.net While the exact mechanisms are still under investigation, these in vivo studies support the potential of oleuropeic acid derivatives as agents with antitumor-promoting activity.

Interactive Data Table: In Vitro and In Vivo Anticancer Effects of Oleuropeic Acid Derivatives

| Compound(s) | Source Plant | Model (In Vitro/In Vivo) | Cancer Type/Induction Method | Observed Effect | Citation |

| Cypellocarpins A, B, C, and a related glucoside | Eucalyptus cypellocarpa | In Vitro | Epstein-Barr virus early antigen activation induced by TPA | Potent antitumor-promoting activity | researchgate.netchemfaces.comacs.orgnih.gov |

| Cypellocarpins A, B, C, and a related glucoside | Eucalyptus cypellocarpa | In Vivo | Two-stage carcinogenesis induced by nitric oxide and TPA (mouse skin) | Suppressed two-stage carcinogenesis | researchgate.netchemfaces.comacs.orgnih.gov |

| Cypellocarpine C | Eucalyptus cypellocarpa | In Vitro | Antitumor-promoting activity | Potent antitumor-promoting activity | researchgate.netresearchtrends.net |

| Eucalyptus camaldulensis leaf extract | Eucalyptus camaldulensis | In Vivo | Skin cancer induced by DMBA (mice) | Reduced tumor number and incidence | researchgate.net |

Antimicrobial and Anti-herbivore Defense Mechanisms

Oleuropeic acid and its derivatives are considered secondary metabolites in plants and are implicated in defense mechanisms against microbes and herbivores. researchgate.netnih.govunimelb.edu.au Oleuropeic acid 8-O-glucoside, isolated from Juniperus communis var. depressa, has shown antibacterial activity against different strains of Helicobacter pylori in vitro. medchemexpress.com The presence of oleuropein, which contains an oleuropeic acid skeleton, in various parts of the olive plant contributes to its natural resistance to microbial attack. mdpi.com Oleuropein has demonstrated antimicrobial activity against both Gram-negative and Gram-positive bacteria. mdpi.com

In the context of anti-herbivore defense, oleuropeic acid is a monoterpenoid acid found in Eucalyptus. nih.govubc.ca These compounds, particularly the monoterpene acid glucose esters which include oleuropeic acid esterified to glucopyranose, possess an electrophilic α,β-unsaturated carbonyl group that is thought to be important for their biological activity, including defense roles. unimelb.edu.au The composition of these non-volatile compounds in Eucalyptus can change following leaf wounding, suggesting a role in induced defense responses. chemecol.org Young Eucalyptus foliage, being more susceptible to herbivore attack, tends to be richer in defensive compounds, including oleuropeic acid glycosides, compared to mature foliage. nih.gov

Role in Plant Defense Responses

Oleuropeic acid and its glucose esters are implicated in the defense strategies of plants against various threats, including pathogens and herbivores. nih.govfrontiersin.orgplos.org Their localization to the exterior of foliar secretory cavity lumina in Eucalyptus species suggests a protective role, potentially shielding secretory cells from toxic terpenes housed within these structures. plos.orgnih.govresearchgate.net

These compounds possess properties such as cytotoxicity, bitterness, and repellency, which are indicative of their involvement in plant defense. nih.govresearchgate.net The presence of α,β-unsaturated carbonyl groups in the monoterpene acid moieties, and often in the phenolic moiety when present, is considered an important determinant of their biological activity, including roles in plant defense. plos.orgnih.govplos.org Oleuropeic acid-conjugated phenolic glycosides, found in plants like guava (Psidium guajava), have shown potent reactive oxygen species (ROS)-scavenging activity in lipopolysaccharide-stimulated macrophage cells, highlighting a potential mechanism for defense against oxidative stress, which can be a component of plant defense responses. sci-hub.se

Studies on other fatty acids, such as oleic acid, have also demonstrated roles in inducing plant defense signaling and enhancing resistance to pathogens, suggesting a broader involvement of fatty acid metabolism in plant immunity. nih.govnih.gov

Enzyme Inhibition Studies

Investigations have explored the ability of oleuropeic acid and its derivatives to inhibit various enzymes, with a notable focus on enzymes involved in metabolic regulation.

Inhibition of α-glucosidase Activity

Oleuropeic acid and certain derivatives have demonstrated inhibitory effects on α-glucosidase activity in vitro. researchgate.netnih.govmums.ac.irnih.govlivivo.de α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a key role in the digestion of carbohydrates by breaking down complex sugars into glucose. Inhibiting this enzyme can slow down glucose absorption and thus help regulate post-prandial blood glucose levels. mums.ac.ir

Research on oleanolic acid, a pentacyclic triterpenoid (B12794562) structurally related to oleuropeic acid, and its derivatives has also shown potent α-glucosidase inhibitory activities, often exceeding that of the common antidiabetic drug acarbose (B1664774) in in vitro settings. mdpi.comnih.gov For example, one study reported several oleanolic acid analogues with IC₅₀ values in the sub-micromolar range against α-glucosidase. nih.gov Another study on oleanolic acid and its oxidative metabolites also indicated their potential as α-glucosidase inhibitors. nih.gov

While direct inhibitory data (IC₅₀ values) specifically for oleuropeic acid on α-glucosidase is less extensively reported compared to some of its derivatives or related compounds like oleanolic acid, studies on plant extracts containing oleuropeic acid, such as those from Hemiphragma heterophyllum, have shown moderate anti-α-glucosidase activities. researchgate.net Additionally, oleuropeic acid-8-O-β-D-glucopyranoside has been isolated from Juniperus oxycedrus fruit extracts and identified as an active component contributing to the extract's antidiabetic activity, which includes α-glucosidase inhibition. mums.ac.irresearchgate.net

Implications for Metabolic Regulation (e.g., Glucose Metabolism)

The inhibition of α-glucosidase by oleuropeic acid derivatives suggests a potential role in the regulation of glucose metabolism by impacting carbohydrate digestion and absorption. mums.ac.ir By slowing the breakdown of starches and disaccharides into glucose, these compounds could mitigate rapid increases in blood glucose levels after meals.

Beyond direct enzyme inhibition, studies on related compounds like oleuropein, a secoiridoid glycoside that can be metabolized into derivatives including those related to oleuropeic acid, have shown broader effects on glucose metabolism in in vitro and animal models. Oleuropein has been reported to increase glucose consumption and activate key metabolic signaling pathways such as AMPK in skeletal muscle cells. nih.gov It has also shown effects on adipocytes, including decreasing adipocyte differentiation, lipid content, and glucose uptake, along with downregulating genes involved in lipid and glucose uptake like GLUT4. nih.gov In hepatocytes, oleuropein increased mitochondrial activity and decreased lipid accumulation. nih.gov

While these studies focus on oleuropein, its metabolic conversion in the body to compounds that may include oleuropeic acid derivatives suggests that oleuropeic acid could potentially contribute to some of these observed metabolic effects. nih.gov Furthermore, research on oleanolic acid has indicated its ability to enhance insulin (B600854) sensitivity and glucose uptake, suppress hepatic glucose production, and modulate signaling pathways like IRS/PI3K/Akt/FoxO1, which are central to insulin signaling and glucose homeostasis. nih.gov Oleanolic acid derivatives have also been shown to stimulate glucose uptake in rat fibroblasts and improve maltose (B56501) tolerance in rats, further highlighting the potential of this class of compounds to influence glucose metabolism. mdpi.com

The study of (S)-Oleuropeic acid in the context of osteoarthritis and osteoporotic osteoarthritis in rats also suggested its involvement in metabolic pathways, although the specific implications for glucose metabolism in this context require further investigation. nih.govdntb.gov.ua

Advanced Analytical Methodologies for Oleuropeic Acid Research

Chromatographic Techniques for Isolation and Characterization

Chromatography plays a crucial role in separating oleuropeic acid from other compounds present in extracts.

High-Performance Liquid Chromatography (HPLC) (e.g., RP-HPLC, Preparative HPLC)

HPLC is a widely used technique for the analysis and purification of oleuropeic acid and its derivatives. acs.orgrsc.orgnih.govjrespharm.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a stationary phase that is less polar than the mobile phase. acs.orgjrespharm.com This technique allows for the separation of compounds based on their hydrophobicity. Preparative HPLC is used when larger quantities of purified oleuropeic acid are required for further analysis or study. acs.orgmdpi.comtandfonline.comnih.gov

For instance, preparative RP-HPLC has been successfully used to isolate (−)-oleuropeic acid from olive tree wood. acs.org In one study, a preparative RP-HPLC method using a gradient elution of water with acetic acid and methanol (B129727) with acetic acid yielded pure (−)-oleuropeic acid. acs.org Another application involved the separation of oleuropeic acid derivatives from Viburnum sargentii fruits using semi-preparative RP-HPLC with acetonitrile-water as the mobile phase. mdpi.comnih.gov

HPLC is also used for quantitative analysis, determining the concentration of oleuropeic acid in various samples. rsc.orgnih.gov

Gas Chromatography (GC)

Gas chromatography (GC) is another chromatographic technique that can be applied to the analysis of oleuropeic acid, particularly for volatile or semi-volatile derivatives. rsc.orgnih.govresearchgate.net GC separates compounds based on their boiling points and interaction with the stationary phase in a gas stream. While less frequently cited for direct oleuropeic acid analysis compared to HPLC, it is used, often coupled with mass spectrometry, for the analysis of related compounds or derivatives after potential derivatization to increase volatility. researchgate.net GC has been used to determine the yield of compounds, including 4R-oleuropeic acid, in biotransformation studies. rsc.orgnih.gov

Coupled Mass Spectrometry Techniques

Coupling chromatographic techniques with mass spectrometry provides powerful tools for the identification and structural elucidation of oleuropeic acid and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hyphenated technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.comresearchgate.netresearchgate.netcu.edu.egugr.esnih.govnih.gov This allows for the separation of complex mixtures and the subsequent identification of individual components based on their mass-to-charge ratio (m/z). LC-MS has been extensively used for the tentative identification of oleuropeic acid derivatives in various plant extracts. mdpi.comresearchgate.netcu.edu.egnih.gov Studies on Eucalyptus sideroxylon flowers, for example, utilized LC-MS to tentatively identify eighty-three secondary metabolites, including seven oleuropeic acid derivatives. mdpi.comresearchgate.netcu.edu.egnih.gov LC-MS analysis provides information on the molecular weight of the compounds, aiding in their identification. mdpi.com

Liquid Chromatography-Quadrupole Ion Trap Mass Spectrometry (LC-QTRAP-MS/MS)

LC-QTRAP-MS/MS is a more advanced mass spectrometry technique coupled with liquid chromatography. nih.gov The quadrupole ion trap mass analyzer allows for multiple stages of mass analysis (MS/MS or MSn), providing detailed fragmentation patterns of parent ions. This fragmentation information is invaluable for structural confirmation and elucidation of oleuropeic acid and its derivatives. LC-QTRAP-MS/MS has been employed in metabolomic studies to identify differential metabolites, including (S)-oleuropeic acid, in biological samples. nih.govresearchgate.net This technique offers high sensitivity and specificity for targeted and untargeted analysis of complex biological matrices. nih.gov

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS)

GC-TOFMS combines the separation capabilities of gas chromatography with the high-speed and high-resolution mass analysis of a time-of-flight mass spectrometer. nih.gov This technique is particularly useful for the analysis of volatile and semi-volatile compounds and provides accurate mass measurements, which aid in elemental composition determination and compound identification. GC-TOFMS, alongside LC-QTRAP-MS/MS, has been used in metabolomics research to analyze changes in metabolite profiles, including the detection of this compound. nih.govresearchgate.net The high acquisition rate of TOF-MS is advantageous for comprehensive profiling of complex samples. nih.gov

High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS)

High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) is a powerful hyphenated technique widely employed for the analysis of complex samples containing oleuropeic acid and its related compounds. This method combines the separation capabilities of HPLC, the spectral information from DAD, and the mass analysis provided by ESI-MS, allowing for both tentative identification and structural characterization of metabolites.

HPLC-DAD-ESI-MS/MS, an extension of this technique incorporating tandem mass spectrometry, has been successfully applied for the metabolic profiling of plant extracts, leading to the tentative identification of numerous compounds, including oleuropeic acid derivatives. mdpi.comresearchgate.net This approach allows researchers to identify compounds based on their molecular weights, retention times, and characteristic fragmentation patterns obtained from MS/MS analysis. mdpi.com For instance, HPLC-ESI-DAD and MS/MS have been utilized to analyze phenolic compounds, such as secoiridoids like oleuropein (B1677263) and its derivatives, in various parts of the olive tree. researchgate.net

Specific analytical parameters for HPLC-ESI-TOF MS methods used in the analysis of olive oil polyphenols, which include oleuropeic acid and its derivatives, have been detailed. These parameters typically involve the use of C18 columns for separation, specific mobile phases, controlled flow rates, and DAD detection set at wavelengths such as 240 and 280 nm, which are suitable for detecting olive oil polyphenols. ugr.es The application of UPLC-ESI-QTOF-MS, an ultra-high-performance variant, has also facilitated the comprehensive metabolite profiling of extracts, enabling the identification of compounds like oleuropeic acid glucosides. acs.org

Metabolomics and Multiomics Approaches

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, and multiomics, which integrates data from multiple omics platforms (e.g., metabolomics, transcriptomics), provide holistic views of biochemical processes and their alterations.

Untargeted Metabolomic Profiling

Untargeted metabolomic profiling is a comprehensive approach used to detect and identify as many metabolites as possible within a sample without pre-selecting specific compounds. This technique has been applied to study diverse biological matrices and plant extracts, revealing the presence of a wide array of metabolites, including oleuropeic acid and its derivatives. frontiersin.orgnih.govarchive.orgmdpi.combiorxiv.org

Studies utilizing untargeted metabolomics with techniques such as GC-MS and HPLC-MS (including UHPLC-QTOF MS) have demonstrated its effectiveness in identifying differences in metabolite profiles influenced by factors such as plant maturity or processing methods. frontiersin.orgnih.govmdpi.com For example, untargeted metabolomic profiling of Eucalyptus leaf extracts revealed variations in the abundance of oleuropeic acid glycosides and derivatives depending on the maturity of the trees and leaf processing. frontiersin.orgnih.gov

Application in Biological Systems Analysis

Metabolomics plays a crucial role in analyzing biological systems by identifying significantly altered metabolites associated with specific physiological conditions or responses. Untargeted metabolomic analysis of serum samples has identified this compound as a differential metabolite in conditions like vitamin D deficient Systemic Lupus Erythematosus (SLE), suggesting its potential as a diagnostic marker. archive.org In this study, this compound showed a promising area under the curve (AUC) of 0.867 in Receiver Operating Characteristic (ROC) analysis for distinguishing between groups. archive.org

Furthermore, untargeted metabolomics coupled with in vitro digestion models has been employed to investigate the bioaccessibility of compounds found in food matrices, such as the phenolic compounds in extra-virgin olive oil. mdpi.com This research has shown how compounds like oleuropein-aglycone can be converted to other bioactive molecules, such as hydroxytyrosol (B1673988), during simulated digestion. mdpi.com Multiomics approaches, which integrate metabolomics data with other omics layers like transcriptomics, are increasingly used to gain deeper insights into complex biological processes, including stress response mechanisms in plants and sex differences in aging. biorxiv.orgresearchgate.net

Online Bioactivity-Guided Fractionation Techniques (e.g., HPLC-DAD-DPPH/ABTS)

Online bioactivity-guided fractionation techniques are valuable tools for the rapid identification of compounds within complex mixtures that possess specific biological activities, such as antioxidant capacity. HPLC-DAD coupled with post-column derivatization using radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is a prominent example of this approach. acs.orgresearchgate.netresearchgate.net

This technique involves separating the sample components by HPLC, detecting them with a DAD, and then mixing the eluent stream with a solution containing a stable free radical (DPPH or ABTS). Compounds with radical-scavenging activity will cause a decrease in the radical's absorbance, which is monitored by a second detector. acs.orgresearchgate.net This allows for the direct detection of antioxidant compounds within the chromatographic run.

Ecological and Physiological Roles in Plants

Contribution to Abiotic Stress Tolerance

Plants synthesize a variety of secondary metabolites, including glucose esters of oleuropeic acid, which are instrumental in conferring tolerance to abiotic stresses such as drought and salinity. These compounds contribute to the plant's resilience through mechanisms like free radical scavenging. The antioxidant properties of these molecules help mitigate the oxidative damage caused by environmental stressors.

Under conditions of water deficit, for instance, there is an observed accumulation of oleuropein (B1677263), a related secoiridoid, in the roots of olive trees. This increase is thought to help alleviate oxidative damage and assist in restoring osmotic balance within the root cells. While direct research on oleuropeic acid is less extensive, its role as a key component of these stress-responsive molecules, like oleuropeyl glucose esters, highlights its importance in the plant's ability to cope with challenging environmental conditions. The antioxidant capacity of these related phenolic compounds is a key factor in protecting cellular components from the damaging effects of reactive oxygen species (ROS), which are often produced in excess during abiotic stress.

Table 1: Role of Oleuropeic Acid Derivatives in Abiotic Stress

| Stress Factor | Observed Plant Response | Implicated Compound(s) | Putative Mechanism of Action |

| Drought | Accumulation in roots | Oleuropein | Mitigation of oxidative damage, Osmotic homeostasis restoration |

| General Abiotic Stress | Involvement in tolerance | Oleuropeyl glucose esters | Free radical scavenging, Antioxidant activity |

Involvement in Biotic Stress Responses (e.g., Pathogen and Herbivore Defense)

Oleuropeic acid is a fundamental component of compounds that are actively involved in defending plants against a range of biological threats, including pathogens and herbivores. Its derivatives, particularly oleuropeyl glucose esters, are recognized for their antimicrobial and antiherbivore properties.

The defensive capabilities are often realized upon the hydrolysis of more complex molecules like oleuropein, which releases biologically active compounds. For example, the aglycone of oleuropein and elenolic acid have demonstrated significant antibacterial activity against various lactic acid bacteria. This chemical defense is crucial for protecting the plant from microbial invasions.

Furthermore, these compounds act as effective deterrents against herbivores. The presence of oleuropeic acid within these defensive molecules contributes to their antifeedant properties, discouraging insects and other herbivores from consuming the plant tissues. This dual-action defense, effective against both pathogens and herbivores, underscores the ecological significance of oleuropeic acid in plant survival and fitness.

Table 2: Biotic Stress Response Mediated by Oleuropeic Acid and Related Compounds

| Biotic Threat | Active Compound(s) | Mode of Action |

| Pathogens (Bacteria) | Oleuropein aglycone, Elenolic acid | Antimicrobial |

| Herbivores | Oleuropeyl glucose esters | Antiherbivore / Antifeedant |

Role in Plant Secretory Systems and Secondary Metabolism Regulation

Oleuropeic acid is an integral part of the secondary metabolism of certain plants, not only as a defensive compound but also in its synthesis and storage. Research has shown that oleuropeyl glucose esters are specifically found within the essential oil secretory cavities of plants in the Myrtaceae family, such as Eucalyptus species. plos.orgnih.govnih.gov This localization within specialized secretory structures indicates a sophisticated system for the synthesis, storage, and deployment of these defensive compounds, keeping them sequestered from the plant's own metabolic processes until needed. plos.org

Future Directions and Emerging Research Avenues

Elucidation of Remaining Biosynthetic Pathway Gaps

The biosynthesis of oleuropeic acid is intricately linked to the broader secoiridoid pathway in plants like the olive tree (Olea europaea). This pathway is a confluence of the mevalonic acid (MVA) pathway, which produces terpene precursors, and the phenylpropanoid pathway. researchgate.net While key enzymatic steps have been identified, significant gaps in our understanding of the complete biosynthetic route to oleuropeic acid remain.

The proposed biosynthetic pathway for the related and more extensively studied compound, oleuropein (B1677263), involves at least 18 enzymatic steps, many of which are not fully characterized. nih.gov The pathway begins with the synthesis of the monoterpene geraniol (B1671447), catalyzed by geraniol synthase (GES). nih.gov A crucial subsequent step is the formation of the iridoid scaffold by iridoid synthase (ISY), an enzyme that has been functionally characterized in olive. nih.gov The resulting iridoid undergoes a series of oxidations, reductions, and glycosylations to form secologanin (B1681713) or a related precursor. nih.gov

However, the specific enzymes and intermediates that lead from these common secoiridoid precursors to the unique structure of oleuropeic acid are not yet fully elucidated. Research is ongoing to identify and characterize the specific oxidoreductases, transferases, and other enzymes that tailor the secoiridoid backbone and conjugate it with other moieties to yield oleuropeic acid. Filling these knowledge gaps is crucial for understanding the regulation of its production in plants and for enabling its synthesis in heterologous systems. researchgate.netnih.gov

Discovery of Novel Oleuropeic Acid Derivatives and Analogues

The chemical structure of oleuropeic acid provides a scaffold for the synthesis of a variety of derivatives and analogues with potentially new or enhanced properties. nih.govresearchgate.net Researchers are actively exploring both semi-synthetic modifications of the natural product and total synthesis approaches to create novel compounds. These efforts aim to investigate structure-activity relationships and to develop molecules with specific characteristics.

Recent research has focused on creating derivatives by modifying the functional groups of related compounds like oleanolic acid, which can inform strategies for oleuropeic acid. nih.govresearchgate.netnih.gov For instance, ester and amide derivatives have been synthesized to explore their biological activities. nih.gov The synthesis of novel derivatives often involves techniques such as base-catalyzed ester formation and direct coupling reactions. thieme-connect.com The discovery of new analogues can lead to a deeper understanding of the chemical space around oleuropeic acid and may yield compounds with tailored functionalities for various applications. semanticscholar.org

Advanced In Silico Modeling for Structure-Activity Relationship Prediction

Computational methods, particularly in silico modeling, are becoming increasingly vital in the study of natural products like oleuropeic acid. mdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for predicting the biological activities of compounds and for understanding their interactions with molecular targets. mdpi.comnih.gov

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For oleuropeic acid and its derivatives, 2D and 3D-QSAR models can be developed to predict their potential activities based on various molecular descriptors. mdpi.comuaeu.ac.ae Molecular docking simulations can provide insights into how oleuropeic acid and its analogues bind to specific proteins, helping to elucidate their mechanisms of action. semanticscholar.orgnih.govplos.org These in silico approaches can accelerate the discovery of new derivatives with desired properties by prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. medpharmres.comnih.gov

Integration of Multiomics and Artificial Intelligence in Functional Studies

The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the biological systems in which oleuropeic acid is produced and functions. nih.govnih.gov By combining these large-scale datasets, researchers can uncover complex regulatory networks and metabolic pathways related to oleuropeic acid. mdpi.comunimi.it For instance, transcriptomic analysis of Olea europaea can identify genes that are co-expressed during oleuropeic acid biosynthesis, providing clues about the functions of uncharacterized enzymes. nih.gov

Artificial intelligence (AI) and machine learning (ML) are poised to play a transformative role in analyzing these complex multi-omics datasets. cas.orgjhidc.orgjhidc.org AI algorithms can identify patterns and correlations that are not apparent with traditional analytical methods. nih.govhelmholtz-hips.de In the context of oleuropeic acid, AI can be used to:

Predict biosynthetic gene clusters for related compounds. cas.org

Analyze high-throughput screening data to identify new biological activities. jhidc.org

Develop predictive models for the functional effects of oleuropeic acid and its derivatives. jhidc.org

The synergy between multi-omics and AI is expected to significantly accelerate our understanding of the functional roles of oleuropeic acid in biological systems. nih.govnih.gov

Optimization and Upscaling of Biotechnological Production Methods (e.g., Microbial Fermentation)

The production of oleuropeic acid is currently limited to extraction from plant sources. Biotechnological production using engineered microorganisms offers a promising alternative for a sustainable and scalable supply. nih.govnih.gov Metabolic engineering of microbial hosts, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), can be employed to establish a heterologous biosynthetic pathway for oleuropeic acid. aiche.org

Achieving economically viable production requires significant optimization and upscaling of the fermentation process. Key areas for future research include:

Strain Development: Improving the microbial chassis to enhance precursor supply and tolerate potential toxicity of intermediates or the final product. nih.gov

Pathway Engineering: Fine-tuning the expression of biosynthetic enzymes and eliminating competing metabolic pathways to maximize carbon flux towards oleuropeic acid. nih.govchalmers.se

Fermentation Process Optimization: Developing optimal culture conditions (e.g., media composition, pH, temperature, and aeration) to maximize titer, yield, and productivity. aiche.org

Downstream Processing: Designing efficient and cost-effective methods for extracting and purifying oleuropeic acid from the fermentation broth.

While the heterologous production of complex plant natural products presents challenges, ongoing advances in synthetic biology and metabolic engineering are paving the way for the successful microbial fermentation of oleuropeic acid. nih.govaiche.org

Q & A

Q. How can researchers design robust experiments to study oleuropeic acid’s role in autoimmune disease modulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.